molecular formula C21H25ClN2O2 B606514 1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride CAS No. 1197397-89-9

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride

Cat. No.: B606514
CAS No.: 1197397-89-9
M. Wt: 372.9 g/mol
InChI Key: IXRKBBVMDMKAEB-UHFFFAOYSA-N
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Description

It is known for its ability to inhibit the histone chaperone FACT (Facilitates Chromatin Transcription) and activate the tumor suppressor protein p53 . This compound has shown promise in various scientific research applications, particularly in the field of cancer research.

Mechanism of Action

Target of Action

CBL0137 hydrochloride, also known as Curaxin 137, primarily targets the FACT (FAcilitates Chromatin Transcription) complex , a histone chaperone . It also interacts with p53 and NF-κB pathways, which are dysregulated in almost all tumors . These targets play a crucial role in regulating cell growth and survival, making them attractive targets for therapeutic intervention .

Mode of Action

The main mechanism of CBL0137 action is considered to be DNA binding , followed by nucleosome destabilization and the inhibition of the FACT complex . This leads to the activation of p53 and the inhibition of NF-κB . CBL0137 also causes the dissociation of CTCF from its binding sites, disrupting chromatin loops and the 3D genome organization .

Biochemical Pathways

CBL0137 affects several biochemical pathways. It inhibits the expression of DNA methyltransferase DNMT3a in cells, both at the mRNA and protein levels . It also decreases the level of integral DNA methylation . Furthermore, it has been shown to decrease the level of BET family proteins, BRD2, BRD3, and BRD4, key participants in transcription elongation . Other pathways, such as NOTCH1 and heat shock factor 1 (HSF1), are also involved in the process .

Result of Action

CBL0137 hydrochloride exhibits significant anti-growth activity against various cancer cell lines and patient-derived tumor cells . It induces cancer cell apoptosis and has been shown to activate epigenetically silenced genes . It also leads to a complete absence of living cells at concentrations above 2.5 μM .

Action Environment

The action of CBL0137 hydrochloride can be influenced by environmental factors. For instance, CBL0137 treatment can suppress HSF1/hsp70 transcription and cause tumor cell death, and its efficacy can be improved by hyperthermia . Conversely, CBL0137 can downregulate HSF1 to inhibit heat shock responses brought by hyperthermia, thereby increasing tumor cell apoptosis .

Biochemical Analysis

Biochemical Properties

CBL0137 hydrochloride is an inhibitor of the histone chaperone, FACT . It can also activate p53 and inhibit NF-κB with EC50s of 0.37 and 0.47 µM, respectively . It interacts with enzymes and proteins such as p53, NF-κB, and the FACT complex, which includes two subunits, SPT16 and SSRP1 .

Cellular Effects

CBL0137 hydrochloride has significant antitumor effects in various types of cells. It inhibits human B-NHL cell proliferation by inducing cell cycle arrest in the S phase via the c-MYC/p53/p21 pathway . Furthermore, it triggers reactive oxygen species (ROS) generation and induces apoptosis and autophagy in B-NHL cells through the ROS-mediated PI3K/Akt/mTOR and MAPK signaling pathways .

Molecular Mechanism

CBL0137 hydrochloride exerts its effects at the molecular level by inhibiting the FACT complex, thereby activating p53 and inhibiting NF-κB . It also downregulates the expression of DNA methyltransferase DNMT3a and decreases the level of integral DNA methylation . Moreover, it decreases the level of BET family proteins, BRD2, BRD3, and BRD4, key participants in transcription elongation .

Temporal Effects in Laboratory Settings

CBL0137 hydrochloride shows significant anticancer effects over time in laboratory settings. Treatment with CBL0137 hydrochloride leads to complete absence of living cells at concentrations above 2.5 μM . It also causes a greater reduction in the number of colonies formed, not only in MiaPaCa-2 cells when combined with gemcitabine, but also in gemcitabine-resistant PANC-1 cells .

Dosage Effects in Animal Models

In animal models, CBL0137 hydrochloride has shown to reduce tumor burden in vivo . It has been reported that CBL0137 hydrochloride, given by oral gavage at a non-toxic dose of 30 mg/kg per day on a 5 days on/2 days off schedule, suppresses tumor growth in xenografts of colon, renal cell carcinoma, and melanoma tumor cell lines .

Metabolic Pathways

CBL0137 hydrochloride is involved in several metabolic pathways. It affects the c-MYC/p53/p21 pathway, the ROS-mediated PI3K/Akt/mTOR and MAPK signaling pathways, and the NOTCH1 and heat shock factor 1 (HSF1) pathways .

Transport and Distribution

It is known that CBL0137 hydrochloride can sequester the FACT complex from chromatin, thereby producing cytotoxic effects .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the nucleus where it interacts with chromatin and the FACT complex .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride involves multiple steps, starting from commercially available precursors. The key steps typically include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities .

Scientific Research Applications

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride has a wide range of scientific research applications:

Properties

IUPAC Name

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.ClH/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23;/h5-8,11-13,22H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRKBBVMDMKAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197397-89-9
Record name CBL-0137
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197397899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CBL-0137
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOY14S7DFX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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